molecular formula C11H18O2 B14603468 2-Ethoxy-4,6-dimethylcyclohex-3-ene-1-carbaldehyde CAS No. 60638-04-2

2-Ethoxy-4,6-dimethylcyclohex-3-ene-1-carbaldehyde

Katalognummer: B14603468
CAS-Nummer: 60638-04-2
Molekulargewicht: 182.26 g/mol
InChI-Schlüssel: HWDVIEIWVXSMNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethoxy-4,6-dimethylcyclohex-3-ene-1-carbaldehyde is an organic compound with the molecular formula C11H18O2. This compound is a derivative of cyclohexene and features an ethoxy group and two methyl groups attached to the cyclohexene ring, along with an aldehyde functional group. It is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Ethoxy-4,6-dimethylcyclohex-3-ene-1-carbaldehyde can be synthesized through a Diels-Alder reaction involving 2-methyl-1,3-pentadiene and acrolein . This reaction typically requires specific conditions such as controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Diels-Alder reactions using optimized catalysts and reaction conditions to maximize efficiency and minimize costs. The process may also include purification steps such as distillation or recrystallization to achieve the required product quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethoxy-4,6-dimethylcyclohex-3-ene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: 2-Ethoxy-4,6-dimethylcyclohex-3-ene-1-carboxylic acid.

    Reduction: 2-Ethoxy-4,6-dimethylcyclohex-3-ene-1-methanol.

    Substitution: Products vary based on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Ethoxy-4,6-dimethylcyclohex-3-ene-1-carbaldehyde has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-ethoxy-4,6-dimethylcyclohex-3-ene-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the compound’s structure allows it to participate in various chemical reactions that can modulate biological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Ethoxy-4,6-dimethylcyclohex-3-ene-1-carbaldehyde is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions compared to other similar compounds. This structural difference can lead to distinct chemical and biological properties, making it valuable for specific applications.

Eigenschaften

CAS-Nummer

60638-04-2

Molekularformel

C11H18O2

Molekulargewicht

182.26 g/mol

IUPAC-Name

2-ethoxy-4,6-dimethylcyclohex-3-ene-1-carbaldehyde

InChI

InChI=1S/C11H18O2/c1-4-13-11-6-8(2)5-9(3)10(11)7-12/h6-7,9-11H,4-5H2,1-3H3

InChI-Schlüssel

HWDVIEIWVXSMNM-UHFFFAOYSA-N

Kanonische SMILES

CCOC1C=C(CC(C1C=O)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.